4-Benzylmorpholine-2-carbothioamide
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Overview
Description
4-Benzylmorpholine-2-carbothioamide is a chemical compound with the molecular formula C12H16N2OS It is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a carbothioamide group
Preparation Methods
The synthesis of 4-Benzylmorpholine-2-carbothioamide typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then reacted with thiocarbamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-Benzylmorpholine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group, forming new derivatives.
Scientific Research Applications
4-Benzylmorpholine-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Benzylmorpholine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the carbothioamide moiety play crucial roles in its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Benzylmorpholine-2-carbothioamide can be compared with other similar compounds, such as:
4-Benzylmorpholine: Lacks the carbothioamide group, which may result in different reactivity and biological activity.
Morpholine-2-carbothioamide: Lacks the benzyl group, which affects its overall properties and applications.
Benzylthiourea: Contains a thiourea group instead of a morpholine ring, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
4-benzylmorpholine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPIXXXJGQABE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.